molecular formula C12H17IO2 B8570412 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol

2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol

Cat. No.: B8570412
M. Wt: 320.17 g/mol
InChI Key: OEDJQJPTJXCUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an ethoxy group at the second position, a hydroxy group at the fourth position, and a tert-butyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium azide in dimethyl sulfoxide at room temperature.

Major Products Formed

    Oxidation: 2-Ethoxy-4-(2-oxopropyl)iodobenzene.

    Reduction: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene.

    Substitution: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)azidobenzene.

Scientific Research Applications

2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of the iodine atom.

    Medicine: Explored for its potential use in the development of radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol depends on the specific application. In radiolabeling, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be used as a tracer in imaging studies. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)chlorobenzene: Similar structure but with a chlorine atom instead of iodine.

    2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)bromobenzene: Similar structure but with a bromine atom instead of iodine.

    2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)fluorobenzene: Similar structure but with a fluorine atom instead of iodine.

Properties

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17IO2/c1-4-15-11-7-9(5-6-10(11)13)12(2,3)8-14/h5-7,14H,4,8H2,1-3H3

InChI Key

OEDJQJPTJXCUGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)CO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)C(C)(C)c1ccc(I)c(OCC)c1
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Synthesis routes and methods II

Procedure details

Boran dimethylsulfide (33 mL, 66 mmol, 2M in tetrahydrofuran) was added to a solution of ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate (4.83 g, 13.3 mmol) in ethyl ether (40 mL). The reaction was stirred at room temperature for 3 d and stirred for an additional hour with 2-propanol (10 mL) to quench the excess borane. The solution was partitioned between aqueous sodium bicarbonate and methylene chloride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated to give 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.23 g, 99%) as a yellow oil.
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33 mL
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reactant
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ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate
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4.83 g
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reactant
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40 mL
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solvent
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10 mL
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reactant
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Synthesis routes and methods III

Procedure details

Triethylamine (3.5 mL, 25.1 mmol) was added to a solution 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.0 g, 12.5 mmol) in methanol (20 mL) under an atmosphere of nitrogen. The reaction was purged twice with carbon monoxide, and palladium (II) acetate (0.2 g, 0.9 mmol) was added. The reaction was stirred at 80° C. for 18 h under a positive pressure of carbon monoxide. The reaction was diluted with ether, washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate and concentrated. Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes gave methyl 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzoate (1.5 g, 48%) as a yellow oil and 0.91 g of unreacted 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene.
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3.5 mL
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4 g
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20 mL
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0.2 g
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